6-chloro-2-thien-2-ylquinoline-4-carboxylic acid
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Overview
Description
6-chloro-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 6th position, a thiophene ring at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline core.
Scientific Research Applications
6-chloro-2-thien-2-ylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene with 2-chlorobenzoyl chloride can yield the desired quinoline derivative through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the production process. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-thien-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution of the chlorine atom can produce various substituted quinoline derivatives .
Mechanism of Action
The mechanism of action of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the presence of the thiophene ring can enhance its binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: Similar structure but with a chlorophenyl group instead of a thiophene ring.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different functional groups.
Uniqueness
6-chloro-2-thien-2-ylquinoline-4-carboxylic acid is unique due to the presence of both a thiophene ring and a carboxylic acid group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEBJLYHBXALJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347783 |
Source
|
Record name | 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33289-51-9 |
Source
|
Record name | 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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